BenchChemオンラインストアへようこそ!

3-Bromo-2-cyclobutoxypyridine

Medicinal Chemistry Lipophilicity SAR Studies

Procure 3-Bromo-2-cyclobutoxypyridine for your next CNS research campaign. This heteroaryl bromide serves as a validated starting point for neuropathic pain studies with documented, albeit weak, human P2X4 receptor antagonism (IC50=8.34 µM). Its cyclobutoxy group delivers a distinct LogP of ~3.05 for superior partitioning control in lead optimization. The 3-bromine handle enables versatile Suzuki-Miyaura derivatization for SAR exploration. Distinct from ethoxy or isopropoxy analogs, its unique pharmacological fingerprint makes generic substitution scientifically unsound. Ensure your research integrity with this specific building block.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 1249084-73-8
Cat. No. B1523462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-cyclobutoxypyridine
CAS1249084-73-8
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=C(C=CC=N2)Br
InChIInChI=1S/C9H10BrNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2
InChIKeyFFKOZSRDMOJHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-cyclobutoxypyridine (CAS 1249084-73-8): Core Properties and Research-Grade Availability


3-Bromo-2-cyclobutoxypyridine (CAS 1249084-73-8) is a heteroaryl bromide featuring a pyridine core substituted with a bromine atom at the 3-position and a cyclobutoxy group at the 2-position [1]. It is classified as a versatile building block and small-molecule scaffold , with a molecular formula of C9H10BrNO and a molecular weight of 228.09 g/mol [1]. The compound is commercially available from multiple suppliers at purities of 95–98% [2], though specific physicochemical data such as melting point and boiling point remain unpublished in primary sources.

Why 3-Bromo-2-cyclobutoxypyridine Cannot Be Replaced by Simple Alkoxy or Unsubstituted Analogs in Targeted Synthesis


Substituting 3-Bromo-2-cyclobutoxypyridine with structurally related analogs introduces quantifiable changes in lipophilicity, steric profile, and biological target engagement that can invalidate structure–activity relationships (SAR). The cyclobutoxy group confers a distinct LogP of approximately 3.05 [1], which is higher than the ethoxy analog (LogP ~2.24) and comparable to the isopropoxy variant (LogP ~3.03) [2], affecting partitioning behavior in both synthetic workup and biological assays. More critically, the compound has documented, albeit weak, activity at the human P2X4 receptor (IC50 = 8,340 nM) [3] and bovine PARG (IC50 ≈ 1,000,000 nM) [4], whereas the non-brominated 2-cyclobutoxypyridine lacks such defined pharmacology. These differences underscore that even minor structural alterations—such as removing the bromine atom or modifying the alkoxy group—yield a different reagent with unvalidated performance, rendering generic substitution scientifically unsound without rigorous experimental requalification.

Quantitative Differentiation of 3-Bromo-2-cyclobutoxypyridine: Head-to-Head and Cross-Study Comparisons


Lipophilicity Comparison: 3-Bromo-2-cyclobutoxypyridine vs. Ethoxy and Isopropoxy Analogs

3-Bromo-2-cyclobutoxypyridine exhibits a LogP of 3.052 [1], which is approximately 0.81 units higher than 3-bromo-2-ethoxypyridine (LogP = 2.2428) [2] and nearly identical to 3-bromo-2-isopropoxypyridine (LogP ≈ 3.03) . This difference in lipophilicity can influence membrane permeability and off-target binding in cellular assays.

Medicinal Chemistry Lipophilicity SAR Studies

Human P2X4 Receptor Antagonism: Activity Profile of 3-Bromo-2-cyclobutoxypyridine

3-Bromo-2-cyclobutoxypyridine acts as an antagonist at the human P2X4 receptor with an IC50 of 8,340 nM (8.34 μM) in a cell-based calcium flux assay [1]. In contrast, the non-brominated analog 2-cyclobutoxypyridine shows antagonist activity at the rat P2X3 receptor with an EC50 of 80 nM [2], but no data exist for its activity at human P2X4. The bromine substituent thus confers a distinct pharmacological profile.

Neuropharmacology Ion Channels Pain Research

Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition: 3-Bromo-2-cyclobutoxypyridine vs. Structural Analogs

3-Bromo-2-cyclobutoxypyridine inhibits bovine thymus PARG with an IC50 of 1,000,000 nM (1 mM) [1]. A related bromopyridine scaffold, 3-bromo-2-methoxypyridine, is a potent inhibitor of PI3Kδ/γ with demonstrated in vivo anticancer activity , but no direct PARG inhibition data are available for the methoxy analog. The cyclobutoxy compound thus represents a specific, though weakly active, tool for PARG-related studies.

Cancer Biology DNA Damage Response Enzymology

Recommended Application Scenarios for 3-Bromo-2-cyclobutoxypyridine Based on Evidence


Scaffold for P2X4 Receptor Antagonist Development

The compound's defined, albeit weak, antagonist activity at human P2X4 receptors (IC50 = 8.34 μM) [1] makes it a validated starting point for medicinal chemistry campaigns targeting neuropathic pain and inflammatory disorders. Researchers can leverage the bromine handle for Suzuki–Miyaura coupling to generate diverse analogs for SAR exploration.

Building Block for Lipophilicity-Tuned Heterocycles

With a measured LogP of 3.052 [2], 3-Bromo-2-cyclobutoxypyridine offers a distinct lipophilic profile compared to ethoxy (LogP ~2.24) [3] and isopropoxy (LogP ~3.03) analogs. This makes it suitable for fine-tuning physicochemical properties in lead optimization, particularly when increased lipophilicity is desired without altering the core heterocycle.

Reference Compound for PARG Inhibition Assays

The compound's IC50 of ~1 mM against bovine PARG [4] provides a useful benchmark for assay development and validation. While not potent, it can serve as a control or weak inhibitor reference in high-throughput screening campaigns aimed at identifying more effective PARG modulators.

Synthetic Intermediate for CNS-Targeted Compounds

Patents describe cyclobutoxy-substituted pyridines as key intermediates in the synthesis of pharmaceuticals for CNS disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia [5]. The bromine atom at the 3-position enables further functionalization via cross-coupling, facilitating the construction of complex drug-like molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-cyclobutoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.